3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
Description
3-(4-Methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic propanamide derivative characterized by a 4-methoxyphenyl group attached to the carbonyl carbon and a pyrimidin-5-yl ethyl moiety on the nitrogen atom. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyrimidine moiety, a common pharmacophore in kinase inhibitors and antiviral agents, could confer target-specific binding properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-pyrimidin-5-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)19-9-8-14-10-17-12-18-11-14/h2-3,5-6,10-12H,4,7-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNNFIUGXWTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid. This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Amidation Reaction: The intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine under amidation conditions. This reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide or 3-(4-formylphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations:
Anti-Inflammatory Activity : Compound 4 (from ) shares a methoxyphenyl acrylamide scaffold and demonstrates potent anti-inflammatory activity (IC₅₀ <17.21 μM). The target compound’s 4-methoxyphenyl group may similarly modulate inflammatory pathways, though experimental validation is needed .
Kinase Inhibition Potential: The pyrimidine moiety in the target compound aligns with kinase inhibitors like the chloro-substituted derivative in , which includes a pyrimidinylamino group linked to an indole—a common feature in tyrosine kinase inhibitors .
Synthetic Utility : Compounds such as N-(4-methoxymethyl-piperidinyl)-N-phenylpropanamide () highlight the role of propanamides as intermediates in drug synthesis, suggesting analogous applications for the target compound .
Structural Modifications and Bioactivity
- Methoxy Group Positioning: The 4-methoxyphenyl group in the target compound contrasts with the 3-hydroxy-4-methoxyphenyl group in Compound 4 ().
- Pyrimidine vs. Piperidine Moieties : The pyrimidin-5-yl ethyl group in the target compound differs from the piperidine ring in ’s derivative. Pyrimidine’s aromaticity and hydrogen-bonding sites may enhance interactions with enzymatic active sites compared to aliphatic piperidine .
Biological Activity
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a methoxyphenyl group and a pyrimidinyl moiety, which contribute to its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of related structures show IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.25 mg/mL to lower values depending on the specific modifications made to the molecular structure .
Table 1: Cytotoxicity of Related Compounds
| Compound Type | Cell Line | IC50 (mg/mL) |
|---|---|---|
| Pyrazole Derivative | Hep-2 | 3.25 |
| Pyrazole Derivative | P815 | 17.82 |
| Novel Pyrazolopyrimidine Derivative | A549 | 26 |
| Dexamethasone-like Compound | SMMC-7721 | High inhibition |
The proposed mechanism of action for compounds like 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
- DNA Binding : Some studies suggest that similar compounds can bind to DNA, disrupting replication and transcription processes, leading to cell death .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, emphasizing the importance of functional groups in enhancing biological activity. The presence of both the methoxyphenyl and pyrimidinyl groups appears crucial for achieving desired anticancer effects.
Case Study: In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can significantly inhibit tumor growth. For example, a compound exhibiting structural similarities showed substantial tumor reduction in animal models, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with coupling 4-methoxyphenylpropanoic acid derivatives to a pyrimidinylethylamine intermediate via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm structural integrity via -NMR (e.g., methoxy singlet at δ 3.8 ppm, pyrimidine protons at δ 8.5–9.0 ppm) and LC-MS (calculated [M+H]: 341.17) .
Q. How should researchers design experiments to screen the compound’s biological activity in vitro?
- Protocol :
- Target selection : Prioritize kinases (e.g., EGFR, MAPK) due to the pyrimidine moiety’s role in ATP-binding pockets .
- Assays : Use fluorescence polarization assays for kinase inhibition or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine) .
- Dosage : Test concentrations from 1 nM to 100 µM, with triplicates for statistical rigor .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
- Approach :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH stability : Use HPLC to monitor degradation in buffers (pH 3–10) over 72 hours.
- Light sensitivity : Conduct UV-Vis spectroscopy before/after exposure to UV light (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Case Study :
- Example : Antimicrobial activity in 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide vs. its thiazole analogs ().
- Hypothesis : The pyrimidine group’s electron-withdrawing effects may reduce membrane permeability compared to thiazole derivatives.
- Testing : Compare logP values (computational: ChemAxon) and perform Franz cell assays for permeability .
- Data Table :
| Compound | LogP (Predicted) | MIC (µg/mL, E. coli) |
|---|---|---|
| Target Compound | 2.1 | 25.0 |
| Thiazole Analog () | 3.4 | 12.5 |
Q. What strategies enhance the compound’s selectivity for specific enzyme targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with -CF or -Cl) and assess inhibition via molecular docking (AutoDock Vina) against kinases .
- Results :
- -CF substitution : Increases hydrophobic interactions in EGFR’s binding pocket (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
- Validation : Synthesize analogs and test in kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed in preclinical studies?
- Solutions :
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility (measure via shake-flask method) .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in pyrimidine proton splitting patterns?
- Root Cause :
- Tautomerism : Pyrimidine rings may adopt different tautomeric states (e.g., enol-keto forms), altering splitting.
- Resolution : Use -NMR to confirm tautomeric states (e.g., carbonyl peaks at δ 165–170 ppm for keto forms) .
Research Applications Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
